molecular formula C13H16N2O B2423731 (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile CAS No. 1812220-67-9

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Cat. No.: B2423731
CAS No.: 1812220-67-9
M. Wt: 216.284
InChI Key: CFPNZEFGACMFGY-YPMHNXCESA-N
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Description

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a compound of significant interest in the fields of chemistry and biology.

Mechanism of Action

Target of Action

The primary target of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, also known as (2R,6R)-hydroxynorketamine (HNK), is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals . The compound also interacts with N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

Mode of Action

(2R,6R)-HNK reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity . Unlike ketamine, (2R,6R)-HNK has NMDA-independent action; it works on the AMPA receptors by activating them in an early and sustained manner .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It is involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . The activation of AMPA and the mammalian target of rapamycin by the compound are mechanisms that are still being elucidated .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK is currently under investigation. A phase 1 clinical trial has been conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics . The compound was administered intravenously over a 40-minute period .

Result of Action

(2R,6R)-HNK has been shown to reduce symptoms of treatment-resistant major depression . It can alter cognitive function, with effects on explicit and implicit memory . The compound can improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

Action Environment

The antidepressant actions of (2R,6R)-HNK are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . Environmental factors that influence these pathways could potentially affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile interacts with several biomolecules, including enzymes and proteins, to exert its effects . It is believed to modulate glutamate modulation via actions at the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . Additionally, it is involved in downstream activation of brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways to potentiate synaptic plasticity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Studies have shown that it has a rapid onset of action, with effects observable within hours of administration . Its effects are also long-lasting, providing relief from symptoms for up to a week after a single dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it has been shown to provide effective relief of pain hypersensitivity . At higher doses, it may lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it is known to improve the glymphatic circulation function .

Subcellular Localization

It is believed to be localized in various compartments or organelles within the cell, potentially directed by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves several steps. One common method includes the use of Negishi coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between organometallic compounds and halides . This method is favored for its ability to produce high yields and its versatility in forming complex molecular structures.

Chemical Reactions Analysis

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile can be compared with similar compounds such as rac-(2R,6R)-2-methyl-6-phenylpiperidine.

Properties

IUPAC Name

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNZEFGACMFGY-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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